![molecular formula C10H7BrO2 B11873352 3-Bromo-6-methyl-2H-chromen-2-one](/img/structure/B11873352.png)
3-Bromo-6-methyl-2H-chromen-2-one
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Overview
Description
3-Bromo-6-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse pharmacological and biological activities. Coumarins are widely studied due to their presence in many natural products and their potential therapeutic applications . The addition of bromine and a methyl group to the chromen-2-one structure enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methyl-2H-chromen-2-one typically involves the bromination of 6-methyl-2H-chromen-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction Reactions: The carbonyl group in the chromen-2-one structure can be reduced to an alcohol
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in anhydrous ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in dry ether
Major Products
Substitution: 3-Amino-6-methyl-2H-chromen-2-one, 3-Thio-6-methyl-2H-chromen-2-one.
Oxidation: 3-Bromo-6-methyl-2H-chromen-2-carboxylic acid.
Reduction: 3-Bromo-6-methyl-2H-chromen-2-ol
Scientific Research Applications
3-Bromo-6-methyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antiproliferative and antimicrobial activities.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of 3-Bromo-6-methyl-2H-chromen-2-one involves its interaction with cellular targets such as enzymes and receptors. The bromine atom and the chromen-2-one structure allow it to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This compound can also induce oxidative stress in cells, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Acetyl-6-bromo-2H-chromen-2-one
- 3-(Bromoacetyl)-2H-chromen-2-one
- 6-Bromo-3-(dimethylamino)acryloyl-2H-chromen-2-one
Uniqueness
3-Bromo-6-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a bromine atom and a methyl group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Biological Activity
3-Bromo-6-methyl-2H-chromen-2-one, a derivative of coumarin, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a chromone core with a bromine substituent at the third position and a methyl group at the sixth position, which influences its chemical reactivity and biological profile.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound's unique structure allows it to participate in various biochemical interactions, making it a candidate for further pharmacological studies.
Biological Activities
The biological activities of this compound include:
- Antitumor Activity : Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported an IC50 value of 29 nM against the NUGC cell line, comparable to standard chemotherapeutics like CHS 828 (IC50 = 25 nM) .
- Antimicrobial Properties : The compound has shown activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting protein production .
- Antioxidant Activity : Coumarin derivatives are known for their antioxidant properties, which help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage and may contribute to the compound's overall therapeutic potential .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects is multifaceted:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer proliferation and bacterial survival.
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, it helps protect cells from oxidative damage.
Properties
Molecular Formula |
C10H7BrO2 |
---|---|
Molecular Weight |
239.06 g/mol |
IUPAC Name |
3-bromo-6-methylchromen-2-one |
InChI |
InChI=1S/C10H7BrO2/c1-6-2-3-9-7(4-6)5-8(11)10(12)13-9/h2-5H,1H3 |
InChI Key |
HUEWTOGOPPNBHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)Br |
Origin of Product |
United States |
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